molecular formula C6H4BrClO2 B1287070 3-Bromo-5-chlorobenzene-1,2-diol CAS No. 180995-18-0

3-Bromo-5-chlorobenzene-1,2-diol

Cat. No.: B1287070
CAS No.: 180995-18-0
M. Wt: 223.45 g/mol
InChI Key: CZDVOQBFSGTTEI-UHFFFAOYSA-N
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Description

Overview of Dihydroxybenzene Derivatives in Organic Chemistry

Dihydroxybenzenes, also referred to as benzenediols, are aromatic organic compounds that play a crucial role as intermediates and precursors in various chemical transformations. getidiom.comwikipedia.org There are three primary isomers of dihydroxybenzene: catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.orgyoutube.com These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to the different positioning of their hydroxyl groups on the benzene (B151609) ring. wikipedia.org Their ability to undergo reactions such as oxidation, electrophilic substitution, and esterification makes them versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.aimdpi.com

The Unique Role of Halogenation in Catechol Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto a catechol framework, a process known as halogenation, dramatically influences the molecule's electronic properties and reactivity. wikipedia.orgmt.com Halogens are electron-withdrawing groups, and their presence on the catechol ring can significantly impact the acidity of the hydroxyl groups, the molecule's redox potential, and its susceptibility to further chemical modification. nih.govnih.gov This alteration of properties is a key reason why halogenated catechols have garnered considerable attention in various fields of chemical research. nih.govmdpi.com For instance, the halogenation of catechols has been shown to enhance their antimicrobial properties and can be a critical factor in the biological activity of certain natural products and synthetic compounds. nih.govnih.govnih.gov

Structural and Electronic Considerations of 3-Bromo-5-chlorobenzene-1,2-diol within the Halogenated Catechol Framework

This compound is a specific dihalogenated catechol derivative with the chemical formula C₆H₄BrClO₂. nih.govsmolecule.com Its structure features a catechol core with a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzene ring. nih.govsmolecule.com The presence of two different halogen atoms on the same catechol ring makes it an interesting subject for studying the combined electronic and steric effects of these substituents.

The IUPAC name for this compound is this compound. nih.gov Below is a table summarizing some of its key computed properties:

PropertyValueSource
Molecular Weight223.45 g/mol nih.gov
XLogP32.5 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count0 nih.gov
Exact Mass221.90832 Da nih.gov
Monoisotopic Mass221.90832 Da nih.gov
Topological Polar Surface Area40.5 Ų nih.gov
Heavy Atom Count11 nih.gov
Complexity122 nih.gov
Covalently-Bonded Unit Count1 nih.gov

The bromine and chlorine atoms, being electronegative, exert an inductive electron-withdrawing effect on the benzene ring. youtube.com This effect can lower the pKa of the phenolic hydroxyl groups, making them more acidic compared to unsubstituted catechol. nih.gov Furthermore, the presence of these halogens can influence the regioselectivity of subsequent chemical reactions. While halogens are deactivating groups in electrophilic aromatic substitution, they are also ortho,para-directing. youtube.com The interplay of the directing effects of the hydroxyl groups and the two different halogens in this compound presents a complex scenario for predicting the outcomes of further functionalization.

Research Gaps and Future Directions in Halogenated Catechol Chemistry

While the study of halogenated catechols has revealed their potential in various applications, including as antimicrobial agents and in the development of new materials, there remain significant research gaps. nih.govconsensus.appmtu.edu For many specific compounds like this compound, detailed experimental data on their synthesis, reactivity, and biological activity are scarce in publicly available literature.

Future research could focus on several key areas:

Development of Efficient Synthetic Routes: Establishing high-yield and selective methods for the synthesis of asymmetrically substituted halogenated catechols like this compound is a crucial first step. A patent for the preparation of the related compound 3-bromo-5-chlorophenol (B1291525) suggests a potential pathway involving the hydrolysis of a diazonium salt intermediate. google.com

Comprehensive Physicochemical Characterization: Detailed experimental studies are needed to determine the precise physicochemical properties of this compound, including its pKa values, redox potential, and spectroscopic characteristics. This data would be invaluable for understanding its behavior and for computational modeling.

Exploration of Reactivity: A systematic investigation of the reactivity of this compound in various organic reactions would shed light on the influence of the bromo and chloro substituents on the catechol ring.

Investigation of Biological Activity: Given that halogenation can enhance the antimicrobial properties of catechols, it would be valuable to screen this compound and similar compounds for their biological activities. nih.govmdpi.com

Polymer and Materials Science Applications: Halogenated catechols have been incorporated into polymers to create materials with enhanced properties. nih.gov Exploring the potential of this compound as a monomer or additive in polymer synthesis could lead to the development of new functional materials.

Synthesis of this compound

The synthesis of a molecule with a specific trisubstitution pattern like 3-bromo-5-chloro-1,2-diol requires a carefully planned, multi-step approach to ensure the correct placement of each substituent.

1 Multistep Synthetic Routes to this compound

One potential strategy could start from a substituted aniline, a common precursor in the synthesis of complex aromatic compounds. medium.comgoogle.com For example, a synthesis could begin with an aniline derivative containing one or more of the desired substituents or their precursors (e.g., a methoxy group as a protected hydroxyl). The synthesis would involve a series of electrophilic aromatic substitution reactions to install the bromo and chloro groups, with the directing effects of the existing substituents carefully considered at each step. The synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline showcases this type of sequential halogenation and manipulation of directing group effects. medium.comstudy.com Finally, the aniline's amino group could be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis, a common method for introducing hydroxyls onto an aromatic ring. A final deprotection step (e.g., demethylation) would reveal the second hydroxyl group to form the catechol.

A patent for the preparation of 3-bromo-5-chlorophenol describes a key transformation involving the hydrolysis of a diazonium salt precursor, highlighting the industrial relevance of such pathways. google.com This phenol could then potentially be converted to the target catechol.

Plausible Synthetic Steps:

Start with a Precursor: e.g., a methoxy-chloro-aniline.

Halogenation: Introduction of the bromine atom via electrophilic bromination.

Diazotization: Conversion of the amino group (-NH₂) to a diazonium salt (-N₂⁺).

Hydrolysis: Replacement of the diazonium group with a hydroxyl group (-OH).

Deprotection: Cleavage of the methyl ether (e.g., with BBr₃) to form the second hydroxyl group.

2 Exploration of Green Chemistry Principles in the Synthesis of Substituted Benzenediols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. youtube.com While the synthesis of a complex molecule like this compound often involves harsh reagents, significant progress has been made in applying green principles to the synthesis of the parent catechol structure. These approaches focus on using renewable feedstocks and environmentally benign reaction conditions.

One notable green route is the synthesis of catechol from guaiacol, which can be derived from lignin, a renewable biomass source. The conversion can be achieved in high-temperature water with a mineral acid catalyst, avoiding the use of volatile organic solvents. researchgate.netsemanticscholar.org Another innovative approach involves the direct synthesis of catechol from glucose using genetically engineered E. coli bacteria. youtube.com This biocatalytic process occurs in water and represents a significant step towards producing aromatic platform chemicals from renewable carbohydrates. youtube.comyoutube.com The Mannich reaction of catechol with formaldehyde and secondary amines in water without a catalyst is another example of a green method for producing functionalized catechols. rsc.org

Green Method Starting Material Solvent/Catalyst Green Advantage
HydrolysisGuaiacolHigh-temperature water, HClUse of biomass-derived precursor, water as solvent. researchgate.netsemanticscholar.org
BiocatalysisGlucoseGenetically modified E. coliUse of renewable feedstock, aqueous conditions. youtube.com
Mannich ReactionCatecholWater, no catalystCatalyst-free, aqueous solvent. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVOQBFSGTTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590871
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180995-18-0
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Chlorobenzene 1,2 Diol and Its Analogues

3 Enzymatic and Biocatalytic Approaches for Halogenated Catechol Synthesis

Biocatalysis utilizes enzymes to perform chemical reactions, offering a highly selective and sustainable alternative to traditional chemical methods. astrazeneca.com The field of enzymatic halogenation is particularly promising for the synthesis of halogenated aromatic compounds. Nature has evolved several classes of halogenating enzymes that can introduce halogen atoms onto organic molecules with high regioselectivity under mild conditions. mdpi.com

These enzymes include:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻) to generate a reactive hypohalous acid (e.g., HOBr), which is then released to perform the halogenation reaction non-selectively on a suitable substrate. mdpi.comresearchgate.net

Flavin-dependent Halogenases (Fl-Hals): These enzymes are highly regarded for their regioselectivity. They generate the hypohalous acid within a tunnel in the enzyme's active site and deliver it to a specifically bound substrate, ensuring that halogenation occurs at a precise location. researchgate.net

α-Ketoglutarate-dependent Halogenases: These non-heme iron enzymes use a radical mechanism to install a halogen atom. researchgate.net

The application of these biocatalysts could provide a direct and environmentally friendly route to halogenated catechols. While the technology is still developing, engineered enzymes have shown the ability to perform non-natural chemistry, expanding the range of possible reactions. astrazeneca.comnih.gov The use of whole-cell biocatalysts or immobilized enzymes in continuous flow systems is an active area of research aimed at making these processes more industrially viable. unibe.ch

Synthesis of Structurally Related Halogenated Catechol Isomers and Derivatives

The synthesis of halogenated catechols, including isomers and derivatives of 3-bromo-5-chlorobenzene-1,2-diol, is a significant area of research due to their roles as key intermediates in the preparation of various biologically active compounds and materials. The precise placement of halogen substituents on the catechol framework is crucial and requires strategic synthetic planning. Methodologies often involve electrophilic aromatic substitution, demethylation of methoxy precursors, or diazotization and subsequent hydrolysis of corresponding anilines.

Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde and Related Intermediates

The synthesis of substituted salicylaldehydes is a critical step toward accessing corresponding catechol derivatives. These aldehydes serve as versatile precursors that can be converted to the target diols through various oxidation and deprotection strategies.

3-Bromo-5-chloro-2-hydroxybenzaldehyde is a key intermediate. While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for similar halogenated salicylaldehydes. For instance, the synthesis of 3-bromo-2-hydroxybenzaldehyde is achieved by the reflux of 2-bromophenol with anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in dry tetrahydrofuran nih.gov. This ortho-formylation reaction is a common strategy for introducing an aldehyde group adjacent to a hydroxyl group on a phenolic ring.

Similarly, related di-halogenated salicylaldehydes such as 3,5-dibromo-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde are utilized as precursors in the synthesis of more complex molecules like hydrazone derivatives researchgate.net. The synthesis of these intermediates typically involves the direct halogenation of salicylaldehyde or a protected precursor.

The general properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde are summarized below.

PropertyValue
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
CAS Number 19652-32-5
Melting Point 84 °C
SMILES C1=C(C=C(C(=C1C=O)O)Br)Cl

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde biosynth.comnih.gov

Synthetic Pathways to Dihydroxybenzene Derivatives with Diverse Substitution Patterns

The synthesis of dihydroxybenzene (catechol) derivatives with varied substitution patterns is essential for structure-activity relationship studies and the development of new functional molecules. Several strategies are employed to achieve this diversity.

One common method for preparing catechols is the demethylation of guaiacol (2-methoxyphenol) derivatives. For example, 3-bromobenzene-1,2-diol can be synthesized from 2-bromo-6-methoxyphenol. The demethylation is achieved by treating the methoxy precursor with boron tribromide (BBr₃) in dichloromethane at low temperatures, followed by aqueous workup chemicalbook.com. This method is highly efficient, affording the desired catechol in high yield.

Starting MaterialReagentSolventConditionsProductYield
2-Bromo-6-methoxyphenolBBr₃CH₂Cl₂-78 °C to rt, 1h3-Bromobenzene-1,2-diol93%

Table 2: Synthesis of 3-Bromobenzene-1,2-diol via Demethylation chemicalbook.com

Another approach involves the hydrolysis of ortho-halogenated phenols or ortho-dihalobenzenes under specific conditions orgsyn.org. The Dakin reaction, which involves the oxidation of an ortho-hydroxybenzaldehyde with hydrogen peroxide in a basic solution, is also a well-established method for converting salicylaldehydes to catechols orgsyn.org. This would be a plausible final step in the synthesis of this compound from its corresponding aldehyde intermediate.

Furthermore, enzymatic approaches using nitroarene dioxygenases have been explored for the direct synthesis of highly substituted catechols from substituted nitroarenes dtic.mil. This biocatalytic method can introduce hydroxyl groups onto aromatic rings with high regioselectivity. The synthesis of dihydroxylated chalcone derivatives with diverse substitution patterns has also been reported, highlighting methods to create complex benzenediol-containing structures through Claisen-Schmidt condensation reactions researchgate.netresearchgate.net.

Preparation of Alkylated and Arylated Benzenediols

The introduction of alkyl and aryl groups onto the benzenediol scaffold allows for the fine-tuning of its electronic and steric properties. Friedel-Crafts alkylation is a classic method for this purpose, involving the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃) lumenlearning.com. However, this method can be limited by issues such as carbocation rearrangements and polyalkylation, as the introduction of an electron-donating alkyl group activates the ring towards further substitution lumenlearning.com.

Modern cross-coupling reactions offer more control and broader scope for the synthesis of alkylated and arylated aromatic compounds. For instance, palladium-catalyzed reactions can be used for the direct methylation of aryl boronate esters with iodomethane organic-chemistry.org. Metal-free methods have also been developed, such as the use of an interrupted Pummerer reaction to deliver phenol and silane coupling partners, achieving C3-arylation and -alkylation of benzothiophenes with complete regioselectivity researchgate.net. While this example is on a different heterocyclic system, the principles can be adapted to other aromatic scaffolds.

Recent advancements in C-H activation have also provided powerful tools for the regioselective alkylation and arylation of arenes. Ligand-enabled meta-C-H alkylation and arylation using a modified norbornene mediator have been shown to be effective for a broad range of substrates, including those with various functional groups nih.gov. These methods overcome some of the limitations of traditional electrophilic substitution reactions. Iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents also provides an efficient route to alkylated arenes under mild conditions organic-chemistry.org.

Advanced Spectroscopic Characterization of 3 Bromo 5 Chlorobenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopic Analysis of Aromatic and Hydroxyl Proton Environments

The proton NMR (¹H NMR) spectrum of 3-Bromo-5-chlorobenzene-1,2-diol is anticipated to reveal distinct signals corresponding to the aromatic protons and the hydroxyl (-OH) groups. The aromatic region would feature two signals for the two non-equivalent aromatic protons. Due to the electron-withdrawing nature of the bromine, chlorine, and hydroxyl substituents, these protons are expected to be deshielded and resonate at lower field (higher ppm values) compared to benzene (B151609) (δ ~7.34 ppm).

The proton on the carbon between the two hydroxyl groups (C6-H) would likely appear as a doublet, coupled to the adjacent aromatic proton. The other aromatic proton (C4-H), situated between the bromine and chlorine atoms, would also present as a doublet. The coupling constant between these two protons would be in the typical range for meta-coupling in a benzene ring (approximately 2-3 Hz).

The chemical shifts of the two hydroxyl protons can be highly variable and are influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. They are expected to appear as broad singlets and their exchange with deuterium upon addition of D₂O would confirm their assignment. The presence of intramolecular hydrogen bonding between the two adjacent hydroxyl groups could lead to a downfield shift for one or both of these signals.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (C4-H)7.0 - 7.5Doublet (d)~2-3
Aromatic H (C6-H)6.8 - 7.2Doublet (d)~2-3
Hydroxyl OH (C1-OH)5.0 - 8.0Broad Singlet (br s)N/A
Hydroxyl OH (C2-OH)5.0 - 8.0Broad Singlet (br s)N/A

¹³C NMR Spectroscopic Elucidation of Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents.

The carbons bearing the hydroxyl groups (C1 and C2) are expected to be significantly deshielded and appear in the range of 140-150 ppm. The carbon atoms directly bonded to the halogens (C3-Br and C5-Cl) will also be influenced, with their chemical shifts being sensitive to the specific halogen. The remaining two carbons (C4 and C6) will resonate at positions determined by the cumulative electronic effects of all substituents. Due to the number of substituents, the spectrum will likely show a complex pattern of signals.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1-OH140 - 150
C2-OH140 - 150
C3-Br110 - 125
C4120 - 135
C5-Cl125 - 140
C6115 - 130

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling and thus their spatial proximity (meta-relationship) on the aromatic ring. No correlations would be expected for the hydroxyl protons unless their exchange rate is slow enough to observe coupling to each other or to the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the aromatic proton at C4 and the C4 carbon, and between the aromatic proton at C6 and the C6 carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, the aromatic proton at C4 would be expected to show correlations to the carbons at C2, C3, C5, and C6. Similarly, the aromatic proton at C6 would show correlations to C1, C2, C4, and C5. The hydroxyl protons, if observable, could show correlations to the carbons they are attached to (C1 and C2) and adjacent carbons (C6 and C3 respectively). These correlations would provide unequivocal evidence for the substitution pattern of the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide valuable information about bonding and molecular structure.

Identification of Characteristic Functional Group Vibrations (O-H, C-Halogen, Aromatic C=C)

The IR and Raman spectra of this compound would be expected to exhibit several characteristic absorption bands.

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is a result of hydrogen bonding.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of sharp to medium intensity bands in the region of 1450-1600 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bonds of the hydroxyl groups is expected to appear in the region of 1200-1300 cm⁻¹.

C-Halogen Stretching: The C-Br stretching vibration is anticipated to be found in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹. The C-Cl stretching vibration usually appears in the range of 600-800 cm⁻¹. These bands can sometimes be weak and may be coupled with other vibrations.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations can be observed in the region of 700-900 cm⁻¹ and are often characteristic of the substitution pattern on the benzene ring.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Hydrogen-bonded)3200 - 3600
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C-O Stretch1200 - 1300
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Analysis of Hydrogen Bonding Interactions

The presence of two adjacent hydroxyl groups in this compound strongly suggests the presence of both intramolecular and intermolecular hydrogen bonding. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of these interactions.

In a dilute solution in a non-polar solvent, it might be possible to observe a sharper, higher frequency band corresponding to a "free" or non-hydrogen-bonded O-H group, in addition to the broader band for the hydrogen-bonded O-H. The position and shape of the O-H band can provide insights into the strength and nature of the hydrogen bonding network. The intramolecular hydrogen bond between the two hydroxyl groups is expected to be a prominent feature, leading to a significant red-shift (lower frequency) of the involved O-H stretching vibration. The extent of this shift can be correlated with the strength of the hydrogen bond.

Q & A

How can researchers optimize the synthesis of 3-Bromo-5-chlorobenzene-1,2-diol to improve yield and purity?

Answer:
Synthetic optimization requires careful selection of halogenation reagents, solvent systems, and temperature control. For bromination and chlorination of diols, regioselectivity is critical. A stepwise approach using protecting groups (e.g., silyl ethers) for hydroxyl moieties can prevent unwanted side reactions. High-pressure reactors and advanced separation techniques (e.g., fractional crystallization) improve purity . Kinetic studies using HPLC to monitor intermediate formation are recommended to refine reaction times and stoichiometric ratios. For example, PubChem data on similar triols (e.g., 5-chlorobenzene-1,2,4-triol) suggest that polar aprotic solvents like DMF enhance halogenation efficiency .

What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?

Answer:
Multi-nuclear NMR (¹H, ¹³C, and 2D COSY/HSQC) is essential for assigning stereochemistry and differentiating between ortho/meta substituents. Conflicting UV-Vis data (e.g., overlapping absorption bands) can arise from solvent-dependent tautomerism. Global analysis via singular value decomposition (SVD) of time-resolved UV-Vis spectra, as demonstrated in hypochlorous acid-dopamine reaction studies, helps deconvolute intermediate species . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formulae, while X-ray crystallography provides definitive structural confirmation if crystals are obtainable.

What methodologies assess the genotoxic potential of this compound in vivo?

Answer:
EFSA guidelines recommend a tiered approach:

In vitro assays : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.

In vivo follow-up : Rodent micronucleus or comet assays.
Benzene-1,2-diol derivatives exhibit genotoxicity via metabolic activation to quinones, which form DNA adducts . For halogenated diols, prioritize liver and kidney toxicity studies due to potential bioaccumulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies DNA adducts, while OECD-compliant protocols ensure reproducibility .

How can trace amounts of this compound be quantified in biological matrices?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility and detection sensitivity. For complex matrices like serum, solid-phase extraction (SPE) using C18 cartridges reduces interference. Internal standards (e.g., deuterated analogs) correct for matrix effects. The German Standard Method for 3-MCPD quantification in fats (via GC-MS after transesterification) is adaptable for halogenated diols . Limit of detection (LOD) can reach 0.1 ppb with selected ion monitoring (SIM).

What experimental approaches elucidate reaction mechanisms involving this compound under oxidative conditions?

Answer:
Stoichiometric studies with oxidants (e.g., Cr(VI)) under controlled pH reveal intermediate esters and radicals. For example, chromic acid oxidation of ethane-1,2-diol proceeds via ester formation, protonation, and decomposition to hydroxyethanal . Use stopped-flow UV-Vis spectroscopy to capture transient species. Isotopic labeling (¹⁸O or D) and electron paramagnetic resonance (EPR) identify radical intermediates. Computational modeling (DFT) predicts reaction pathways and transition states.

How should stability studies for this compound be designed to optimize storage conditions?

Answer:
Conduct accelerated degradation studies under varying conditions:

  • Temperature : 4°C, 25°C, 40°C
  • pH : Acidic (pH 3), neutral (pH 7), basic (pH 10)
  • Light exposure : UV vs. dark storage

HPLC monitors degradation products, while kinetic modeling (Arrhenius equation) predicts shelf life. Safety data sheets for related aldehydes (e.g., 3-bromobenzaldehyde) recommend inert atmospheres (N₂) and amber glassware to prevent photolysis . Stability-indicating assays must validate method specificity per ICH Q1A guidelines.

How do substituent effects (Br/Cl) influence the electronic properties of this compound?

Answer:
Halogens exert competing inductive (-I) and resonance (+R) effects. Bromine’s larger atomic radius increases steric hindrance but reduces electron density compared to chlorine. Density functional theory (DFT) calculations (e.g., Mulliken charges) quantify electron withdrawal. Spectroscopic shifts in IR (C-O stretch) and ¹³C NMR (aromatic carbons) correlate with Hammett σ values. Comparative studies with non-halogenated analogs (e.g., benzene-1,2-diol) highlight reactivity differences in electrophilic substitution .

What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Answer:
Key challenges include:

  • Purification : Transition from column chromatography to continuous distillation or recrystallization.
  • Waste management : Halogenated byproducts require specialized disposal (e.g., incineration with scrubbers).
  • Safety : Bromine’s volatility necessitates closed-system reactors. Industrial batch processes with automated pH and temperature control mitigate risks . Pilot-scale trials should adhere to ASTM E2500-20 for quality assurance.

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